molecular formula C17H24ClN5O2 B126196 Sunepitron Hydrochloride CAS No. 148408-65-5

Sunepitron Hydrochloride

Cat. No. B126196
M. Wt: 365.9 g/mol
InChI Key: HWGPYTRJVVMHGT-IODNYQNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sunepitron Hydrochloride is a combined serotonin 5-HT1A receptor agonist and α2-adrenergic receptor antagonist . It has been tested for the treatment of depression and anxiety .


Synthesis Analysis

The synthesis of Sunepitron starts by converting the pyridine dicarboxylic acid to its acid chloride. This is followed by a series of reactions including methylation, catalytic hydrogenation, alkylation with chloroacetonitrile, and reduction of the cyano group to the corresponding primary amine .


Molecular Structure Analysis

The molecular formula of Sunepitron Hydrochloride is C17H24ClN5O2 . Its average mass is 365.858 Da and its mono-isotopic mass is 365.161865 Da .

Scientific Research Applications

1. Assay and Purity Evaluation

Sunepitron hydrochloride has been the subject of research focusing on its assay and purity evaluation. A study by Colgan, Dumont, and Ruggeri (1998) highlighted the preparation of a reference standard composite containing sunepitron and its potential impurities. This approach simplifies assays by reducing the number of reference standard solutions required, and it can also be used for qualitative applications such as demonstrating system suitability or for retention time markers for process-related impurities or degradants (Colgan, S., Dumont, M., & Ruggeri, S. G., 1998).

2. Psychopharmacology in Depression

Sunepitron hydrochloride has been mentioned in a review on the psychopharmacology of depression. Goodnick (1999) discusses various therapies for depression, including sunepitron, a combined 5-HT1A agonist and α2 antagonist. This highlights its potential role in the treatment of depression, among other proposed antidepressants (Goodnick, P., 1999).

3. Use in Emetic Research

Research involving Suncus murinus, an animal model in emetic research, has included the study of sunepitron's effects. Ueno, Matsuki, and Saito (1987) investigated various emetic and antiemetic drugs, potentially including sunepitron, to assess its effectiveness and applicability in emetic research (Ueno, S., Matsuki, N., & Saito, H., 1987).

properties

IUPAC Name

1-[[(7S,9aS)-2-pyrimidin-2-yl-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-7-yl]methyl]pyrrolidine-2,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2.ClH/c23-15-4-5-16(24)22(15)11-13-2-3-14-12-21(9-8-20(14)10-13)17-18-6-1-7-19-17;/h1,6-7,13-14H,2-5,8-12H2;1H/t13-,14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGPYTRJVVMHGT-IODNYQNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CCN2CC1CN3C(=O)CCC3=O)C4=NC=CC=N4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN(CCN2C[C@H]1CN3C(=O)CCC3=O)C4=NC=CC=N4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10869968
Record name 1-[[(7S,9aS)-Octahydro-2-(2-pyrimidinyl)-2H-pyrido[1,2-a]pyrazin-7-yl]methyl]-2,5-pyrrolidinedione hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sunepitron Hydrochloride

CAS RN

148408-65-5
Record name 2,5-Pyrrolidinedione, 1-[[(7S,9aS)-octahydro-2-(2-pyrimidinyl)-2H-pyrido[1,2-a]pyrazin-7-yl]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148408-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sunepitron Hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148408655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[[(7S,9aS)-Octahydro-2-(2-pyrimidinyl)-2H-pyrido[1,2-a]pyrazin-7-yl]methyl]-2,5-pyrrolidinedione hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SUNEPITRON HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NYW5HLO1E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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